

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chemical structure and properties

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Compound of Interest

Compound Name: **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**

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An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**, a versatile tool for bioconjugation and fluorescence-based detection. This document details its chemical structure and properties, provides protocols for its application, and illustrates key experimental workflows.

Core Concepts: Structure and Functionality

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a functionalized cyanine dye engineered for robust performance in biological applications. Its structure comprises three key components:

- Cy5 Core: A widely used fluorophore that emits in the far-red region of the electromagnetic spectrum. This property is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.
- Dual PEG Linkers: The molecule is equipped with two distinct polyethylene glycol (PEG) chains. A methoxy-terminated PEG4 (m-PEG4) chain and a carboxylic acid-terminated PEG2 (PEG2-acid) chain. These hydrophilic linkers enhance the water solubility of the

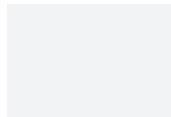
otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous buffers and reducing non-specific binding to proteins and cell surfaces.[\[1\]](#)[\[2\]](#)

- Terminal Carboxylic Acid: The free terminal carboxyl group is the reactive handle for covalent attachment to primary amine groups on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[\[3\]](#) This conjugation is typically achieved through the use of carbodiimide chemistry, for example, with EDC and NHS, to form a stable amide bond.

Chemical Structure and Physicochemical Properties

The chemical structure of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** is detailed below.

Chemical Structure:



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Caption: Chemical structure of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**. It is important to note that while some data is available for the specific "acid" derivative, other values are approximated from a structurally similar compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. Researchers should consider this when designing experiments where precise photophysical parameters are critical.

Property	Value
Molecular Formula	C41H57CIN2O8
Molecular Weight	741.35 g/mol [4] [5]
Excitation Maximum (λ_{ex})	~649 nm [6]
Emission Maximum (λ_{em})	~667 nm
Molar Extinction Coefficient (ϵ)	~107,000 $\text{cm}^{-1}\text{M}^{-1}$ (approximate) [7] [8]
Quantum Yield (Φ)	Not explicitly reported. A similar PEGylated Cy5 derivative has a reported quantum yield of ~0.07. [1]
Solubility	Soluble in water, DMSO, and DMF. [8]

Experimental Protocols

The terminal carboxylic acid of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** can be conjugated to primary amines on a target molecule using a two-step carbodiimide coupling reaction. This method first activates the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive sulfo-NHS ester.[\[9\]](#) This intermediate then readily reacts with a primary amine to form a stable amide bond.

Protocol: Protein Labeling via EDC/sulfo-NHS Coupling

This protocol provides a general procedure for conjugating **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** to a protein. Optimization of reactant concentrations and reaction times may be necessary for specific applications.

Materials:

- **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**
- Protein of interest in an amine-free buffer (e.g., MES or PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

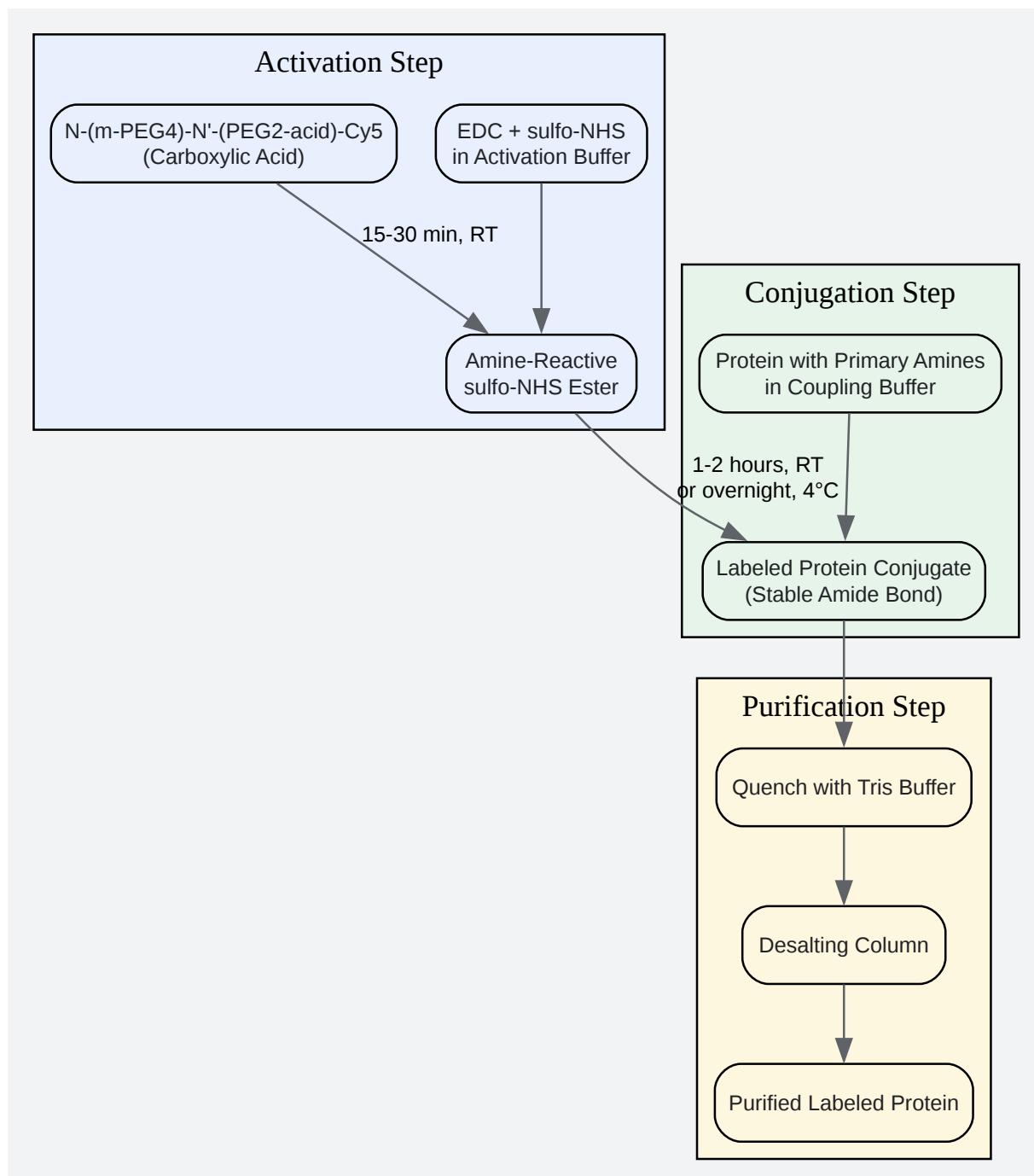
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column

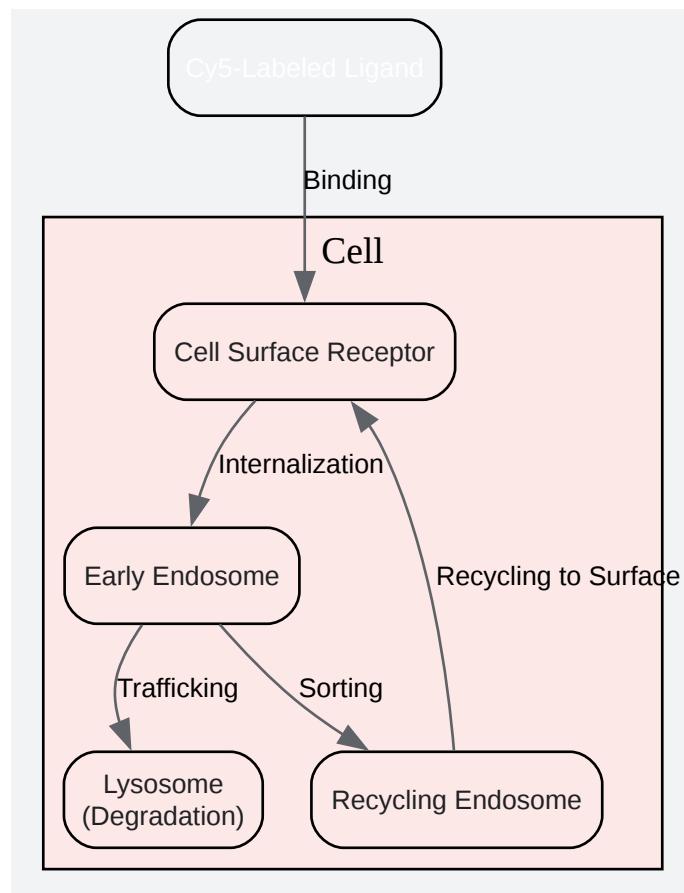
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** in anhydrous DMSO (e.g., 10 mg/mL).
 - Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and should be used promptly.
- Activation of the Dye:
 - In a microcentrifuge tube, combine the **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** stock solution with Activation Buffer.
 - Add a molar excess of EDC and sulfo-NHS to the dye solution. A 10-fold molar excess of each is a good starting point.
 - Incubate the reaction for 15-30 minutes at room temperature, protected from light.
- Protein Preparation:
 - Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
- Conjugation:

- Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

- Quenching:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).





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References

- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 myskinrecipes.com
- 4. biorbyt.com [biorbyt.com]
- 5. N-(m-PEG4)-N'-(PEG2-acid)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals dccchemicals.com

- 6. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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